Core type 4
Description
Properties
Molecular Formula |
C32H55NO26 |
|---|---|
Synonyms |
Galβ1-3GalNAcβ1-3Gal |
Origin of Product |
United States |
Biosynthesis and Enzymology of Core Type 4 Glycans
O-Linked Core Type 4 Glycan Biosynthesis
The assembly of O-linked glycans is a stepwise process catalyzed by a suite of glycosyltransferases. The biosynthesis of this compound is contingent upon the prior synthesis of other core structures, highlighting the interconnected nature of O-glycan pathways.
Initiating Glycosyltransferases for O-GalNAc Glycans
The foundational step in the biosynthesis of all O-GalNAc glycans is the transfer of a single N-acetylgalactosamine (GalNAc) residue from UDP-GalNAc to the hydroxyl group of serine or threonine amino acids within a polypeptide chain nih.govoup.com. This reaction is mediated by a large family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs or GALNTs) nih.govoup.comembopress.org. In humans, there are 20 genes encoding different GALNT isoforms, each possessing distinct, yet sometimes overlapping, substrate specificities for the protein sequence surrounding the glycosylation site nih.govembopress.org. The specific combination of GALNTs expressed in a cell dictates which serine and threonine residues on proteins are initially glycosylated embopress.org.
Enzymes Catalyzing Core 3 Synthesis (e.g., C3GnT)
The synthesis of this compound glycans requires the pre-existence of the Core 3 structure nih.gov. The Core 3 O-glycan is formed by the addition of a β1-3 linked N-acetylglucosamine (GlcNAc) to the initiating GalNAc residue (the Tn antigen) creative-proteomics.comoup.com. This specific reaction is catalyzed by the enzyme Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT), also identified as B3GNT6 creative-proteomics.comoup.comrupress.org. C3GnT is recognized as the sole enzyme responsible for the synthesis of the Core 3 structure in both human and mouse systems oup.com. The expression of C3GnT is notably restricted, being predominantly found in tissues such as the intestinal tract and salivary glands nih.govoup.comnih.gov.
Specific Glycosyltransferases for this compound Formation (e.g., M-type GCNT3)
The defining step in the biosynthesis of the this compound structure, GlcNAcβ1-3(GlcNAcβ1-6)GalNAc, is the addition of a second GlcNAc residue to the Core 3 structure wikipedia.orgsussex-research.com. This branching event occurs through the action of specific β1,6-N-acetylglucosaminyltransferases researchgate.net. The M-type β1,6-N-acetylglucosaminyltransferase, known as GCNT3 (Glucosaminyl (N-Acetyl) Transferase 3, Mucin Type), is the primary enzyme responsible for catalyzing the formation of the β1-6 linked GlcNAc branch on the Core 3 structure, thereby creating this compound creative-proteomics.comnih.govresearchgate.netgenecards.org. GCNT3 is also referred to by other names, including C2GnT-M and C2/4GnT researchgate.netgenecards.orgresearchgate.net. While other enzymes like C2GnT-L and C2GnT-3 are involved in Core 2 synthesis, GCNT3 uniquely contributes to both Core 2 and Core 4 branching researchgate.netgenecards.orgresearchgate.net.
Substrate Specificity and Reaction Mechanisms of this compound Glycosyltransferases
Glycosyltransferases involved in glycan biosynthesis facilitate the transfer of a monosaccharide from an activated nucleotide-sugar donor to an appropriate acceptor molecule mdpi.comencyclopedia.pub. For C3GnT, the donor is UDP-GlcNAc and the acceptor is the protein-linked GalNAc oup.com. GCNT3 also utilizes UDP-GlcNAc as the donor substrate, but its acceptor is specifically the Core 3 O-glycan structure (GlcNAcβ1-3GalNAc-α-Ser/Thr) nih.gov.
The specificity of these enzymes is crucial for generating the correct glycan structures. This specificity arises from the enzyme's ability to recognize both the nucleotide-sugar donor and the acceptor glycan or protein structure mdpi.comglycoforum.gr.jp. For enzymes extending O-glycans, the structure at the non-reducing end of the growing glycan chain plays a significant role in determining acceptor specificity glycoforum.gr.jp. Studies have indicated that the amino acid sequence surrounding the glycosylation site and the presence of existing glycans can influence the activity and substrate recognition of enzymes like ppGalNAcTs and C1GalT researchgate.net.
GCNT3 has demonstrated the capacity to catalyze the formation of both Core 2 and Core 4 branches, suggesting a degree of flexibility in its acceptor substrate preferences, although its principal role in Core 4 synthesis is well-established genecards.orgresearchgate.net. Experimental approaches using synthetic substrates have been employed to confirm the enzymatic products genecards.org.
Cellular Localization of Biosynthetic Enzymes
The biosynthesis of O-linked glycans, including the steps leading to this compound, is predominantly localized within the Golgi apparatus nih.govwikipedia.orgoup.com. The glycosyltransferases involved in these pathways are typically integral membrane proteins of Type II, strategically positioned within different cisternae of the Golgi to facilitate the sequential addition of monosaccharides nih.govbiologists.comnih.gov.
These glycosyltransferases are synthesized in the endoplasmic reticulum (ER) and subsequently transported to the Golgi biologists.comnih.gov. Their proper localization and retention within specific Golgi compartments are maintained through dynamic trafficking processes, including both anterograde transport from the ER to the Golgi and retrograde transport from the Golgi back to the ER biologists.comnih.govnih.gov. Retention signals embedded within the cytoplasmic tail, transmembrane domain, and stem region of the glycosyltransferases contribute to their Golgi localization biologists.comnih.govnih.gov. Specific amino acid motifs, particularly those rich in arginine and lysine (B10760008) residues in the cytosolic tails, have been implicated in directing the trafficking and localization of Golgi-resident enzymes mdpi.comencyclopedia.pubnih.gov.
While the Golgi is the primary site for O-glycosylation, there is some evidence suggesting that the initial GalNAc transfer by GALNTs might, under certain conditions, occur in the ER, potentially influencing the subsequent glycosylation steps acs.org.
Regulatory Mechanisms of this compound Glycosylation Pathways
The regulation of glycan biosynthesis pathways is a complex process that ensures the production of specific glycan structures in a spatially and temporally controlled manner creative-proteomics.comnih.gov. This regulation occurs through several interconnected mechanisms:
Transcriptional Control: The expression levels of the genes encoding glycosyltransferases are a major factor determining the types and abundance of glycans produced nih.gov. The observed tissue-specific expression patterns of enzymes like C3GnT and GCNT3 contribute to the unique O-glycan profiles found in different tissues creative-proteomics.comoup.comnih.govresearchgate.netatlasgeneticsoncology.org.
Enzyme Activity Modulation: The catalytic activity of glycosyltransferases can be influenced by various factors, including the presence of specific metal ions and interactions with membrane lipids nih.gov. Post-translational modifications, such as phosphorylation, can also regulate enzyme activity creative-proteomics.com.
Nucleotide-Sugar Availability: The cellular concentration of activated nucleotide-sugar donors, such as UDP-GlcNAc, can impact the efficiency of glycosylation reactions nih.gov.
Competition for Substrates: The presence and activity of glycosyltransferases involved in synthesizing alternative core structures (e.g., Core 1) or modifying the initial GalNAc (e.g., by adding sialic acid to form the sialyl-Tn antigen) can compete for the same initial GalNAc-protein substrate (Tn antigen). This competition can influence the metabolic flux towards the synthesis of Core 3 and subsequently this compound nih.govuzh.ch. For instance, a decrease in C3GnT activity can lead to an increase in truncated O-glycans like Tn and sialyl-Tn acs.org.
Molecular Chaperones: Some glycosyltransferases require specific molecular chaperones for proper folding and function. An example is Cosmc, which is essential for Core 1 synthesis nih.gov. While not directly involved in Core 4 formation, the efficiency of upstream pathways can indirectly affect the availability of the Core 3 substrate for GCNT3.
Intracellular Signaling: Various intracellular signaling pathways have been shown to influence the expression and activity of enzymes in O-glycan biosynthesis. For example, oncogenic pathways like PI3K/Akt and Wnt/β-catenin can regulate glycosyltransferases creative-proteomics.com. GCNT3 expression has been linked to the PI3K/AKT pathway in the context of cancer amegroups.org.
MicroRNA Regulation: Emerging research suggests that microRNAs can also play a role in regulating the expression of enzymes like GCNT3 researchgate.net.
The intricate interplay of these regulatory mechanisms ensures the precise synthesis of this compound glycans, contributing to their specific biological functions and their potential involvement in various physiological and pathological processes, including cancer creative-proteomics.comnih.govoup.comrupress.orggenecards.orgacs.orgamegroups.orgresearchgate.net.
Table: Key Enzymes and Structures in this compound Biosynthesis
| Enzyme/Structure Name | Role in Biosynthesis |
| Polypeptide N-acetylgalactosaminyltransferase (GALNT) | Initiates O-glycosylation by adding GalNAc to Ser/Thr nih.govembopress.org |
| N-acetylgalactosamine (GalNAc) (Tn antigen) | First sugar attached in O-glycosylation nih.govwikipedia.org |
| Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT) | Synthesizes Core 3 by adding GlcNAc to GalNAc creative-proteomics.comoup.com |
| Core 3 O-glycan (GlcNAcβ1-3GalNAc) | Intermediate structure for Core 4 synthesis creative-proteomics.comnih.gov |
| Glucosaminyl (N-Acetyl) Transferase 3, Mucin Type (GCNT3) | Synthesizes Core 4 by adding GlcNAc to Core 3 creative-proteomics.comnih.govgenecards.org |
| This compound O-glycan (GlcNAcβ1-3(GlcNAcβ1-6)GalNAc) | Final core structure discussed sussex-research.com |
LPS this compound Oligosaccharide Biosynthesis
The biosynthesis of the LPS core oligosaccharide is a complex process involving the sequential addition of monosaccharide units to the lipid A anchor. This process occurs on the cytoplasmic face of the inner membrane before the completed core-lipid A is transported to the outer membrane mdpi.comnih.gov.
Genetic Loci Involved in LPS Core Biosynthesis (e.g., waa operon)
The genes responsible for LPS core biosynthesis are primarily located within the chromosomal waa locus (formerly rfa) mdpi.comasm.orgasm.org. In E. coli, this locus is organized into several operons, including the gmhD operon, the waaQ operon, and the waaA operon mdpi.com. The waaQ operon, in particular, contains genes necessary for the biosynthesis and modification of the outer core mdpi.combiorxiv.org. Specific genes within the waa locus are associated with the synthesis of different core types. For instance, the presence of waaX has been used to predict the R4 core type researchgate.net. The genetic organization of the waa operon can vary among different E. coli strains and core types biorxiv.orgresearchgate.net.
Glycosyltransferases and Other Enzymes in LPS this compound Assembly
The assembly of the LPS core, including this compound, is catalyzed by a series of glycosyltransferases and other modifying enzymes mdpi.comnih.gov. Glycosyltransferases are responsible for the sequential addition of sugar moieties from nucleotide sugar precursors mdpi.comnih.gov. Heptosyltransferases, such as WaaC and WaaF, are involved in the addition of heptose residues to the inner core mdpi.comnih.gov. Other enzymes, like kinases (e.g., WaaP, WaaY) and phosphatases, add modifying groups such as phosphate (B84403) to the core structure mdpi.comasm.org.
For the outer core, specific glycosyltransferases are responsible for adding the characteristic sugar residues that define each core type biorxiv.orgacs.org. While the inner core structure is relatively conserved, the outer core exhibits variability, and the enzymes involved in its assembly contribute to this diversity nih.govgenome.jp. In E. coli, enzymes like WaaG add glucose residues to the inner core, initiating the outer core assembly mdpi.comasm.orgasm.org. The R1 and R4 core types, despite structural similarities, involve different glycosyltransferases for specific linkages, such as WaaV for R1 and WaaX for R4, which add a β-linked sugar at the same position researchgate.net. These enzymes belong to different glycosyltransferase families, highlighting the distinct enzymatic processes involved in assembling different core types researchgate.net.
Stepwise Addition of Monosaccharide Units
The biosynthesis of the LPS core is a stepwise process where monosaccharide units are added sequentially to the growing core structure, which is built upon the lipid A anchor mdpi.commdpi.comnih.gov. The process begins with the addition of Kdo (3-deoxy-d-manno-octulosonic acid) residues to lipid A, catalyzed by WaaA mdpi.comnih.govmdpi.com. This is followed by the addition of heptose residues to form the inner core, mediated by heptosyltransferases like WaaC and WaaF mdpi.comnih.gov. Modifications such as phosphorylation by WaaP and WaaY occur on these inner core heptoses mdpi.comasm.org.
The assembly of the outer core then proceeds with the addition of hexoses like glucose and galactose, catalyzed by specific glycosyltransferases mdpi.comnih.govacs.org. The precise order and type of sugar additions are determined by the specific set of glycosyltransferases expressed, which in turn defines the core type (e.g., R1, R4) biorxiv.orgacs.org. For this compound (R4), the stepwise addition involves specific enzymes encoded within its waa locus that build the characteristic outer core structure researchgate.netresearchgate.net. Mutations in the genes encoding these glycosyltransferases can lead to truncated LPS structures mdpi.comnih.govoup.com.
Control and Modulation of LPS this compound Synthesis
The biosynthesis of LPS, including the core region, is a tightly regulated process essential for bacterial viability and adaptation mdpi.commdpi.com. Regulation occurs at multiple levels, ensuring a balanced synthesis of LPS and phospholipids (B1166683), which share a common metabolic precursor mdpi.commdpi.com.
One key control point is the regulation of LpxC, an enzyme involved in the early steps of lipid A biosynthesis, which is subject to degradation by proteases like FtsH mdpi.commdpi.com. Proteins like LapB have been shown to regulate FtsH-mediated proteolysis of LpxC, thereby influencing LPS synthesis mdpi.commostwiedzy.pl. LapB has also been observed to interact with LPS synthesis and transport proteins, suggesting a broader role in coordinating LPS biogenesis mdpi.commostwiedzy.pl.
Transcriptional regulation also plays a role, with factors like RfaH ensuring the transcription of LPS core biosynthetic genes mdpi.com. Environmental stresses can trigger regulatory responses, such as the RpoE sigma factor pathway, which can influence LPS modifications and composition asm.orgmdpi.comnih.gov. Small RNAs (sRNAs) are also involved in regulating LPS biosynthesis and modifications, contributing to the heterogeneity and dynamic alteration of LPS structure in response to stress asm.orgmdpi.comnih.gov. The regulated incorporation of non-stoichiometric modifications to the core oligosaccharide further contributes to the modulation of LPS structure nih.govmdpi.comnih.gov.
Molecular Recognition and Biological Interactions of Core Type 4
O-Linked Core Type 4 Glycan Interactions
O-linked glycosylation involves the attachment of a glycan to the oxygen atom of serine or threonine residues in proteins, initiated by the addition of N-acetylgalactosamine (GalNAc) wikipedia.orgsenescence.infonih.govmdpi.comsigmaaldrich.comresearchgate.net. Mucin-type O-glycans are characterized by several core structures, with this compound being one of the less common but functionally significant types senescence.infosigmaaldrich.comresearchgate.netnih.gov. The this compound structure is formally defined as GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Ser/Thr wikipedia.orgsenescence.infonih.govresearchgate.net. Its biosynthesis proceeds from a Core type 3 precursor (GlcNAcβ1-3GalNAcα1-Ser/Thr) through the action of glycosyltransferases such as Core 4 β1,3-N-acetylglucosaminyltransferase (C4GnT1) or C2GnT2, which adds the β1-6-linked GlcNAc residue wikipedia.orgresearchgate.net. Core 3 and 4 O-glycans are predominantly found on mucins and glycoproteins in specific tissues, including the gastrointestinal and bronchial tracts senescence.infonih.gov.
Role as a Recognition Motif for Lectins and Adhesins
O-linked glycans, including potentially this compound structures, serve as critical recognition motifs for a variety of proteins, notably lectins and adhesins mdpi.comwikipedia.orgmetabolomicsworkbench.orgnih.govresearchgate.net. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures, facilitating diverse biological processes wikipedia.orgmetabolomicsworkbench.orgresearchgate.net. Adhesins, often found on the surface of pathogens, mediate attachment to host cells by recognizing host glycans massbank.euuni.lu. The structural diversity of O-glycans provides a complex code that can be "read" by these binding proteins researchgate.net. While extensive research highlights the interaction of lectins and adhesins with other O-glycan core structures like Core 1 (T antigen) nih.gov, the presence of this compound in specific tissues, particularly on mucins, suggests its potential involvement in similar recognition events. Mucins, heavily glycosylated with O-glycans, can act as a protective barrier by presenting a dense array of glycans that can bind bacterial adhesins, thereby preventing direct interaction with the epithelial cell surface mdpi.comuni.lu.
Interactions with Glycan-Binding Proteins
The interactions between O-linked glycans and glycan-binding proteins (GBPs) are central to their biological functions researchgate.netwikipedia.orgmetabolomicsworkbench.orgresearchgate.net. These GBPs include important immune system receptors such as selectins, galectins, and siglecs researchgate.netmetabolomicsworkbench.orgresearchgate.net. These interactions mediate crucial processes like immune cell trafficking, cell-cell adhesion, and signaling researchgate.netwikipedia.orgmetabolomicsworkbench.orgresearchgate.netnih.gov. For instance, selectins recognize specific glycan ligands, such as the sialyl Lewis X epitope, which is often presented on O-glycans, including Core 2-based structures, and plays a key role in leukocyte rolling and recruitment during inflammation mdpi.comnih.gov. Although direct interactions specifically involving this compound with these GBPs are less extensively documented compared to Core 1 or Core 2, the presence of GlcNAc residues in Core 4 suggests potential interactions with lectins that recognize this sugar, contributing to the broader network of glycan-GBP interactions.
Involvement in Cell-Cell Communication Mechanisms
O-linked glycosylation significantly contributes to cell-cell communication wikipedia.orgsenescence.infonih.govwikipedia.orgnih.gov. The glycans attached to cell surface proteins can modulate protein function, influence cell adhesion, and participate in signaling pathways nih.govwikipedia.org. By acting as ligands for receptors on neighboring cells, O-glycans facilitate recognition and interaction between cells nih.gov. This is particularly important in processes like immune responses and cell differentiation nih.govwikipedia.org. While specific studies detailing the role of this compound in direct cell-cell communication mechanisms are limited, its presence on cell surface glycoproteins and mucins in certain tissues implies a potential involvement in mediating interactions between these cells and their environment or other cell types.
Participation in Host-Pathogen Glycan Recognition (General Mechanisms)
O-glycans play a vital role in the complex interplay between hosts and pathogens senescence.infowikipedia.orgmassbank.eunih.gov. Pathogens have evolved mechanisms to recognize and bind to host cell surface glycans as a means of attachment and invasion massbank.euuni.lu. Bacterial adhesins, acting as lectins, can specifically target and bind to particular O-glycan structures mdpi.commetabolomicsworkbench.orgnih.govuni.lu. Conversely, host O-glycans, especially those on mucins, can act as decoys or a physical barrier to trap pathogens, preventing them from reaching the underlying epithelial cells mdpi.comuni.lunih.gov. Some pathogens also exhibit glycan mimicry to evade host immune surveillance massbank.eu. While the involvement of this compound in specific host-pathogen interactions requires further detailed investigation, its presence in mucosal tissues suggests a potential role in mediating or modulating the initial interactions between pathogens and host surfaces in these locations.
LPS this compound Oligosaccharide Interactions
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, consisting of three parts: Lipid A, the core oligosaccharide, and the O-antigen dsmz.dewikipedia.orgnih.govuni.lu. The core oligosaccharide is a non-repeating structure that links the hydrophobic Lipid A to the hydrophilic O-antigen (if present) wikipedia.orgnih.govuni.lu. In Escherichia coli, several core types have been identified, including the R4 type, which falls under the umbrella of LPS this compound in some classifications guidechem.comuni.lu. The LPS core is generally less variable than the O-antigen and is composed of an inner core, typically containing Kdo and heptose residues, and an outer core, which can contain hexoses like glucose, galactose, and N-acetylglucosamine wikipedia.orgnih.govuni.lu. The inner core often carries phosphate (B84403) modifications wikipedia.orguni.lu.
Interactions with Bacterial Outer Membrane Proteins (OMPs)
The outer membrane of Gram-negative bacteria is a complex structure comprising not only LPS but also a variety of outer membrane proteins (OMPs) and lipoproteins. Interactions between LPS and OMPs are crucial for maintaining outer membrane integrity and function. Studies using coarse-grained molecular dynamics simulations have shown that different E. coli OMPs, such as OmpA, OmpX, BtuB, FhuA, OmpF, and EstA, exhibit unique patterns of interaction with the surrounding membrane, which are influenced by the protein composition, the level of LPS in the outer leaflet, and the dynamics of lipids in both leaflets of the membrane. researchgate.net These interactions can vary even for a single OMP depending on the level of LPS. researchgate.net For example, interactions with basic residues tend to dominate at lower LPS levels for most OMPs, while at higher LPS levels, interactions with acidic residues might become more prominent in certain OMPs like OmpX. researchgate.net
The biogenesis and insertion of both LPS and OMPs into the outer membrane are essential processes involving dedicated protein complexes. The LptDE complex, for instance, is crucial for the assembly of LPS into the outer membrane and involves specific interactions between the LptD OMP and the LptE lipoprotein. This complex forms a plug-and-barrel structure that facilitates the translocation of LPS to the outer leaflet. The intricate interplay between LPS and OMPs is therefore fundamental to the structural integrity, permeability, and various functions of the bacterial outer membrane.
Role in Bacterial Surface Presentation and Adhesion (Non-Clinical)
LPS, particularly its core oligosaccharide and the presence or absence of the O-antigen, significantly influences the presentation of the bacterial surface and plays a key role in bacterial adhesion to surfaces and the formation of biofilms in non-clinical settings. LPS provides the initial points of adhesion necessary for bacteria to colonize substrata and construct the biofilm matrix in certain species. For example, LPS has been linked to biofilm formation in Azospirillum brasilense and P. aeruginosa on both hydrophilic and hydrophobic surfaces.
Defects or alterations in the LPS structure, including variations in the core OS, can impact biofilm formation. While a defect in LPS might lead to lower biofilm formation in some cases, it can also paradoxically enhance bacterial aggregation by potentially demasking underlying surface adhesins.
Research on Pseudomonas aeruginosa with defined LPS characteristics, including strains with truncated core oligosaccharides, has demonstrated quantifiable changes in adhesive and cohesive forces. Truncation of the core OS has been shown to enhance both adhesion to surfaces like glass and cell-cell cohesion by up to 10-fold. These changes in mechanical properties are correlated with structural alterations observed in bacterial biofilms.
The diversity in LPS core types, such as the R1, R2, R3, and R4 types in E. coli, may confer different surface properties to the bacteria, potentially affecting their ability to interact with various structures in their environment. This includes interactions with non-clinical entities such as bacteriophages, where different LPS core types could influence phage binding or resistance. Beyond clinical implications, LPS is also involved in non-pathogenic aspects of bacterial ecology, including interactions with predators like amoebae. citeab.com
Modulation of Bacterial Physiology through this compound Structural Variations
Structural variations within the LPS core oligosaccharide, including the distinct types like this compound (R4) and others (K-12, R1, R2, R3) in E. coli, have a profound impact on bacterial physiology. These differences in the arrangement and composition of sugar moieties in the outer core lead to variations in the physicochemical properties of the bacterial surface, such as hydrophobicity and accessible surface charge.
The structure of the LPS core is closely related to the permeability of the outer membrane and, consequently, the susceptibility of bacterial cells to antibiotics and other antimicrobial agents. Truncation of the LPS, often resulting from defects in core biosynthesis, increases the sensitivity of bacteria to hydrophobic antibiotics and detergents. The core OS is important for outer membrane permeability, and changes in its structure can significantly affect this barrier function.
Structural Analysis and Characterization Methodologies
Advanced Spectroscopic Techniques for Core Type 4 Elucidation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for determining the detailed structure of this compound glycans. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, linkages, and conformation of glycans when sufficient sample is available. nih.govnih.gov The anomeric configuration (α or β) of glycosidic linkages can often be determined by examining the characteristic doublets of the anomeric protons (H-1 signals) in the 1H-NMR spectrum. nih.gov The splitting patterns of these signals differ significantly between α and β anomers. nih.gov
Comprehensive structural elucidation using NMR involves the full assignment of both 1H and 13C NMR spectra, typically achieved through a combination of two-dimensional NMR techniques. nih.gov These include Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) for assigning 1H signals within individual monosaccharide residues, and Heteronuclear Single-Quantum Coherence (HSQC) to extend assignments to the 13C spectrum. nih.gov
NMR can also provide insights into the conformation and dynamics of glycans in solution. nih.gov Analysis of H-H coupling constants around the pyranose ring provides information about ring geometry, while quantitative interpretation of Nuclear Overhauser Effects (NOEs) between adjacent monosaccharides can reveal conformational preferences around the glycosidic linkages. nih.gov Studies have utilized NMR spectroscopy for the comprehensive characterization and conformational analysis of various glycan core structures, including this compound, often in conjunction with molecular modeling. oup.comnih.govoup.comresearchgate.net
Mass Spectrometry (MS) for Composition and Sequence Analysis
Mass spectrometry is widely used for glycan analysis due to its sensitivity, speed, and the wealth of information it provides regarding mass, composition, and sequence. fyonibio.comrsc.orgnih.gov MS can be used to profile complex glycan mixtures and determine the mass-to-charge ratio (m/z) of intact glycan ions, providing information about their monosaccharide composition. nih.govacs.org The two most common ionization techniques for carbohydrate analysis by MS are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI). nih.gov Glycans are often detected as metal adducts (e.g., sodium adducts) in positive ion mode or as deprotonated species in negative ion mode. nih.gov
While single-stage MS can provide compositional information, it often lacks the detail needed for complete structural elucidation, particularly for distinguishing isomers. nih.govacs.org
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is essential for obtaining sequence and linkage information by fragmenting precursor ions and analyzing the resulting product ions. nih.govlcms.cz Various fragmentation techniques are employed, including Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). nih.gov
Low-energy CID typically yields glycosidic cleavages, which are useful for determining the monosaccharide sequence. nih.gov High-energy CID can produce more informative cross-ring cleavages, which help in determining linkage positions, although these fragments may have lower abundance for certain glycan types. nih.gov Negative ion CID is particularly useful for analyzing glycans with acidic residues. nih.gov
ETD is another fragmentation method that can provide extensive cross-ring cleavages, significantly improving the ability of MS to determine linkage types and branching positions. nih.gov MS/MS analysis can also identify specific oxonium ions that correlate with known saccharide masses, aiding in the identification of monosaccharide residues within the glycan structure. mdpi.com For instance, a characteristic oxonium ion at m/z 366 can indicate the presence of a HexNAc-Hex disaccharide unit. mdpi.com
Derivatization Strategies for Enhanced Detection
Chemical derivatization of glycans is often employed to improve their ionization efficiency, enhance detection sensitivity, and influence fragmentation patterns in MS analysis. fyonibio.comrsc.orgspectroscopyonline.comoup.com Reductive amination with fluorescent tags like 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA) is a common derivatization strategy, particularly for released glycans, which also facilitates detection by fluorescence-based methods. fyonibio.comnih.govthermofisher.com These labels are attached to the reducing end of the glycan. thermofisher.com
Permethylation is another widely used derivatization method that increases the hydrophobicity of glycans, improving ionization efficiency and stabilizing labile groups, such as sialic acids, for positive-ion mode analysis. nih.govspectroscopyonline.comnih.gov Permethylation can also lead to more informative fragmentation patterns in MSn, including both glycosidic and cross-ring cleavages, aiding in detailed structural analysis. spectroscopyonline.com Derivatization with hydrophobic fluorous carbon tags followed by fluorous solid-phase extraction has also been reported for the sensitive and selective enrichment and MS analysis of glycans. oup.com
Chromatographic and Electrophoretic Separations
Chromatographic and electrophoretic techniques are essential for separating complex mixtures of glycans, including different glycoforms of this compound, based on properties such as size, charge, and polarity. nih.gov These separation methods are often coupled with spectroscopic techniques for detection and characterization. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Glycoform Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of glycans. nih.govnih.govsavyondiagnostics.com HPLC can be used to assess the purity of isolated this compound structures and to separate different glycoforms that may vary in terminal modifications or branching. nih.govthermofisher.combiocompare.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for glycan separation due to the hydrophilic nature of carbohydrates. thermofisher.comnih.govbiocompare.comsigmaaldrich.com HILIC separates glycans based primarily on hydrogen bonding, allowing separation based on size and polarity. thermofisher.com This method is effective for analyzing both native and derivatized glycans. thermofisher.comsigmaaldrich.com
Weak Anion Exchange (WAX) HPLC is used to separate glycans based on their charge, which is particularly useful for analyzing sialylated glycoforms of this compound. savyondiagnostics.comludger.com Reversed-Phase (RP) HPLC can also be used, especially for permethylated glycans which have increased hydrophobicity. nih.govnih.gov
HPLC is frequently coupled with fluorescence detection, especially when glycans have been labeled with fluorescent tags like 2-AB. nih.govsavyondiagnostics.combiocompare.com The elution profile from HPLC can be compared to a standard ladder (e.g., a dextran (B179266) ladder) to estimate the size of the glycans in glucose units (GU). nih.govsigmaaldrich.com Coupling HPLC online with MS (LC-MS) is a powerful approach that combines the separation power of HPLC with the identification capabilities of MS, allowing for more confident assignment of glycan structures. thermofisher.comnih.govlcms.cznih.gov
HPLC analysis provides quantitative information about the relative proportions of different glycoforms present in a sample. savyondiagnostics.comludger.com This is crucial for characterizing the microheterogeneity of glycosylation at a specific site on a glycoprotein. biocompare.comresearchgate.net
Capillary Electrophoresis (CE) for Charge and Size-Based Separations
Capillary Electrophoresis (CE) is a powerful technique utilized for the separation and analysis of glycans, including those derived from glycosphingolipids. CE separates molecules based on their charge and hydrodynamic size as they migrate through a capillary under an applied electric field researchgate.net. For the analysis of glycosphingolipids like this compound, the glycan portion is typically released from the ceramide backbone using enzymatic digestion, such as with ceramide glycanase nih.govacs.orgabo.fi. The released glycans can then be labeled with fluorescent tags, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), to enable sensitive detection, particularly with laser-induced fluorescence (LIF) nih.govacs.orgabo.fi.
Multiplexed capillary gel electrophoresis coupled to laser-induced fluorescence detection (xCGE-LIF) represents a high-throughput adaptation of CE that allows for the simultaneous analysis of multiple samples mpg.denih.govacs.orgabo.fi. This technique has been successfully applied to profile glycosphingolipid-derived glycans, enabling the separation and identification of various glycan species, including those from the lacto-series mdpi.comnih.govacs.orgabo.fi. The separation in xCGE-LIF is influenced by the size, charge, and shape of the labeled glycans, providing high resolution and sensitivity for complex glycan mixtures mpg.de. Studies have utilized xCGE-LIF to quantitatively dissect alterations in glycosphingolipid glycosylation patterns in different biological contexts nih.govacs.orgabo.fibiorxiv.org.
Gel Electrophoresis (e.g., SDS-PAGE for Glycoproteins, LPS profiling)
Gel electrophoresis, such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is a widely used technique for separating proteins primarily based on their molecular weight nih.gov. Proteins are denatured and coated with SDS, conferring a uniform negative charge, allowing them to migrate through a gel matrix according to size when an electric field is applied nih.gov.
However, standard SDS-PAGE is not a typical method for the direct analysis or separation of intact glycosphingolipids like this compound. Glycosphingolipids are amphipathic molecules with a significant lipid component, and their behavior in SDS-PAGE systems, designed for proteins, is not conducive to separation based on the size of the intact molecule or its glycan chain uga.edu. While gel electrophoresis techniques are used in glycobiology, for instance, in the analysis of LPS profiles or for separating glycoproteins, they are not standard for resolving intact glycosphingolipids based on their glycan structure. SDS-PAGE may be employed in studies involving glycosphingolipids to analyze proteins that interact with GSLs, such as GSL-binding proteins or enzymes involved in GSL metabolism uga.eduuni.lunih.gov. In these cases, the focus is on the protein component, not the direct electrophoretic separation of the intact glycosphingolipid itself.
Glycan Array Technologies for Binding Specificity
Glycan array technology is a high-throughput platform used to investigate the binding specificity of proteins, antibodies, cells, or other biological molecules to a wide variety of immobilized glycan structures. In the context of glycosphingolipids, specialized glycosphingolipid glycan arrays have been developed. These arrays feature a diverse panel of synthetic or purified glycosphingolipid glycan epitopes, including those from the lacto-series, immobilized on a solid surface.
By incubating a protein or other potential binding partner with a GSL glycan array, researchers can identify which glycan structures are recognized and bound. This provides valuable information about the molecular interactions mediated by the glycan portion of glycosphingolipids like this compound. Glycan arrays can reveal the binding preferences of lectins, antibodies, microbial adhesins, and other glycan-binding proteins, contributing to the understanding of the biological roles of specific glycosphingolipids in cell recognition, adhesion, and signaling.
Computational Glycobiology Approaches for Structural Modeling and Dynamics
Computational methods play an increasingly important role in complementing experimental studies of glycans and glycoconjugates, providing insights into their three-dimensional structures, conformational flexibility, and interactions with other molecules.
Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational landscape of molecules over time. Applied to glycosphingolipids, MD simulations can provide detailed information about the flexibility of the glycan chain, the orientation of the molecule within a lipid bilayer, and the interplay between the glycan and lipid components.
For a glycosphingolipid like this compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1Ceramide), MD simulations can explore the accessible conformations of the tetrasaccharide chain, revealing preferred orientations and the extent of its flexibility. Simulations can also model the behavior of this compound embedded in a model cell membrane, providing insights into how the ceramide tail anchors the molecule and how the glycan headgroup is presented on the membrane surface. These simulations help to understand the structural basis for the recognition of glycosphingolipids by interacting partners.
Docking studies are computational techniques used to predict the likely binding modes and estimate the binding affinity between a ligand (in this case, the this compound glycan or glycosphingolipid) and a receptor (a protein or other binding partner). By computationally exploring different orientations and positions of the glycan relative to the binding site of the partner molecule, docking studies can identify plausible binding poses and the key interactions involved.
For this compound, docking studies can be used to model its interaction with lectins, antibodies, or other proteins known or suspected to bind to lacto-series glycans. These studies can help to elucidate the specific monosaccharide residues and linkages that are critical for recognition and provide a molecular-level understanding of the binding event. Combining docking results with experimental binding data from techniques like glycan arrays can offer a more complete picture of the binding specificity of this compound.
Chemical and Chemoenzymatic Synthesis of Core Type 4 Glycans
Chemical Synthesis Strategies for O-Linked Core Type 4
Chemical synthesis offers precise control over molecular structure and can provide access to homogeneous glycan populations, which are often difficult to obtain from biological sources. nih.gov However, the complexity of oligosaccharides, with multiple hydroxyl groups and stereocenters, makes chemical synthesis a challenging endeavor. nih.govacs.org
Protecting Group Chemistries and Stereoselective Glycosylation
A fundamental aspect of chemical glycan synthesis is the strategic use of protecting groups. nih.gov These chemical moieties temporarily mask specific hydroxyl groups, preventing unwanted reactions during the formation of new glycosidic bonds. nih.gov The choice and sequence of protecting group installation and removal are critical for achieving regioselectivity, ensuring that glycosylation occurs at the desired position. nih.gov Common protecting groups include persistent groups like benzyl (B1604629) ethers and temporary groups such as esters or carbonates. nih.gov
Stereoselective glycosylation, the controlled formation of either an α- or β-glycosidic linkage, is another major challenge. nih.govacs.org The desired stereochemistry is influenced by various factors, including the nature of the glycosyl donor and acceptor, the catalyst used, and the reaction conditions. For O-linked glycans, the initial α-GalNAc linkage to serine or threonine is particularly challenging to construct with high stereoselectivity. windows.netoup.comrsc.org
Research has explored various approaches to achieve stereocontrol. For instance, the use of strategically protected glycosyl donors and specific reagent combinations can promote the formation of the desired anomer. windows.netfrontiersin.org Studies on the synthesis of mucin-related tumor-associated carbohydrate antigens, including Core 1-8 structures, have highlighted methods for highly stereoselective α-glycosylation using GalN₃ donors. windows.netrsc.org These methods often involve careful selection of activating agents and consideration of factors like remote participation and hydrogen bonding effects. windows.netrsc.org
For β-glycosidic linkages, such as the GlcNAcβ1-6 linkage in Core 4, different strategies are employed. The use of protecting groups that influence the conformation of the sugar ring can enhance β-selectivity. frontiersin.orgnih.gov For example, 4,6-benzylidene acetals are known to favor β-glycosylation. nih.gov
Synthesis of Complex Branched Oligosaccharides
The synthesis of branched oligosaccharides often involves the preparation of suitable glycosyl donors and acceptors with orthogonal protecting groups that allow for selective deprotection and coupling at the desired branching points. nih.govbeilstein-journals.org For Core 4, this would involve synthesizing the Core 3 disaccharide (GlcNAcβ1-3GalNAc) as an acceptor and then glycosylating the C-6 hydroxyl group of the GalNAc residue with a suitably protected GlcNAc donor. beilstein-journals.orgnih.gov
Studies on the synthesis of other branched core structures, such as those found in bacterial lipopolysaccharides, illustrate the complexities involved in creating multiple linkages and branches within a single molecule. researchmap.jptandfonline.comnih.govresearchgate.netdoi.org These syntheses often require careful optimization of reaction conditions to achieve both regioselectivity and stereoselectivity at each coupling step, particularly when dealing with sterically hindered hydroxyl groups or challenging glycosidic linkages. doi.orgacs.org
Challenges and Innovations in Glycan Chemical Synthesis
Innovations in chemical synthesis aim to address these limitations. The development of new glycosylation methodologies, including the use of novel catalysts and glycosyl donors, is an active area of research. frontiersin.orgacs.org Convergent synthesis strategies, as discussed earlier, help to reduce the number of linear steps. researchgate.netresearchmap.jptandfonline.comnih.govresearchgate.netresearchgate.net Solid-phase synthesis techniques, where the growing glycan chain is attached to a solid support, can facilitate purification and enable automation, although challenges remain in achieving high reactivity and broad substrate scope on solid phase. acs.orgnih.gov Automated glycan synthesizers are being developed to improve efficiency and reproducibility. acs.org
Another area of innovation involves the development of more efficient protecting group strategies and orthogonal protection schemes that allow for selective deprotection under mild conditions. nih.govacs.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods. Chemical synthesis is often used to prepare monosaccharide building blocks or core structures, while enzymes, particularly glycosyltransferases, are employed to create specific glycosidic linkages with high regio- and stereoselectivity under mild conditions. nih.govnih.govmdpi.comrsc.org This approach can significantly simplify synthetic routes and improve yields compared to purely chemical methods, especially for complex glycans. researchgate.netescholarship.orgrsc.org
Utilization of Glycosyltransferases for Specific Linkages
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar residue from an activated donor (typically a nucleotide sugar) to a specific acceptor molecule, forming a glycosidic bond. mdpi.comnih.govresearchgate.netmdpi.com GTs are highly specific for both the sugar donor and the acceptor molecule, as well as the type of glycosidic linkage they form (regioselectivity) and its stereochemistry (stereoselectivity). mdpi.comresearchgate.netfrontiersin.org This high specificity makes them powerful tools for constructing complex glycans with defined structures. mdpi.comnih.gov
In the context of this compound synthesis, specific glycosyltransferases are responsible for forming the GlcNAcβ1-3 linkage of Core 3 and the subsequent GlcNAcβ1-6 linkage to form Core 4 in biological systems. The synthesis of Core 3 is catalyzed by a core 3 β1-3 N-acetylglucosaminyltransferase (Core 3 GnT). nih.govnih.gov Core 4 is then formed by the action of a core 2/4 β1-6 N-acetylglucosaminyltransferase (Core 2/4 GnT), which can add GlcNAc in a β1-6 linkage to either Core 1 or Core 3. nih.govnih.gov There are different types of Core 2/4 GnTs, such as the leukocyte type (C2GnT-1 and -3) and the mucin type (C2GnT-2), which exhibit different tissue expression patterns and specificities. nih.gov
Chemoenzymatic strategies for Core 4 synthesis often involve chemically synthesizing the Core 3 structure or a suitable precursor, followed by enzymatic extension using a recombinant Core 2/4 GnT and the appropriate nucleotide sugar donor, UDP-GlcNAc. nih.gov This allows for the efficient and selective formation of the β1-6 linkage.
Research has demonstrated the successful chemoenzymatic synthesis of Core 4 and other O-GalNAc core structures. nih.govresearchgate.netrsc.org These approaches often utilize chemically synthesized core structures as acceptors for enzymatic glycosylation, enabling the creation of diverse O-glycans. nih.govresearchgate.net
Enzyme Engineering for Enhanced Yield and Specificity
While wild-type glycosyltransferases are highly specific, their activity, stability, or substrate scope may not be optimal for large-scale synthetic applications. Enzyme engineering techniques, such as rational design and directed evolution, can be used to modify GTs to improve their catalytic efficiency, alter their substrate specificity, or enhance their stability. researchgate.netnih.govconcordia.ca
Rational design involves making specific amino acid substitutions in the enzyme based on knowledge of its three-dimensional structure and catalytic mechanism. researchgate.netnih.gov This can be used to improve substrate binding, enhance catalytic rate, or alter regioselectivity. researchgate.netnih.gov Directed evolution involves creating libraries of enzyme mutants and selecting or screening for variants with desired properties. researchgate.netnih.gov This approach does not require detailed structural information and can be used to explore a wider range of sequence space. researchgate.netnih.gov
Enzyme engineering efforts have focused on improving the efficiency of various glycosyltransferases for the synthesis of complex glycans. researchgate.netnih.gov This includes engineering enzymes involved in the synthesis of N-glycans and other O-linked glycans. researchgate.netescholarship.orgrsc.org While specific examples of enzyme engineering directly applied to Core 4 synthesis are less widely reported compared to the synthesis of more common cores or other glycan types, the general principles and techniques developed for engineering other GTs are applicable. Improving the activity or stability of Core 3 GnT or Core 2/4 GnT through engineering could lead to more efficient chemoenzymatic routes to Core 4 and related branched structures.
Engineered glycosyltransferases can also be used with modified nucleotide sugar donors, allowing for the incorporation of non-natural sugars or reporter tags into glycans, which is useful for studying glycan function. nih.govresearchgate.net
One-Pot Multienzyme Systems for this compound Assembly
One-pot multienzyme (OPME) systems offer an efficient strategy for the synthesis of complex carbohydrates by combining multiple enzymatic reactions in a single vessel. nih.govsciepublish.com This approach leverages the high regio- and stereoselectivity of enzymes, minimizing the need for intermediate purification steps. nih.govfrontiersin.org For this compound assembly, OPME systems typically involve glycosyltransferases that sequentially add monosaccharides to a growing glycan chain. nih.gov
The biosynthesis of Core 4 in vivo involves the action of specific glycosyltransferases. Core 3 is synthesized by Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT1), which adds a GlcNAc residue β1-3 linked to the initiating GalNAcα-Ser/Thr. researchgate.netnih.gov Subsequently, Core 4 is formed from Core 3 by the action of Core 2/4 β1,6-N-acetylglucosaminyltransferase (C2GnT2), which adds a second GlcNAc residue β1-6 linked to the GalNAc. researchgate.netnih.govnih.gov While C2GnT1 is highly specific for Core 1, C2GnT2 can synthesize both Core 2 (from Core 1) and Core 4 (from Core 3). nih.govnih.gov
In vitro OPME systems for Core 4 synthesis can mimic this biological pathway, utilizing recombinant glycosyltransferases and appropriate sugar nucleotide donors (e.g., UDP-GlcNAc). nih.govrsc.org The design of such systems often involves identifying suitable enzymes with high activity and tolerance for modified substrates, which can sometimes be sourced from bacteria. nih.gov
Recent research has explored chemoenzymatic modular assembly (CEMA) strategies, which combine chemical synthesis of core structures with enzymatic diversification. nih.govrsc.org This approach has been successfully applied to synthesize various O-GalNAc glycans, including Core 4, starting from chemically synthesized core structures and using enzyme modules for subsequent elaborations. nih.govrsc.org
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is crucial for understanding their biological roles and developing potential therapeutic agents or research probes. researchgate.netresearchgate.net Modifications can be introduced to alter their metabolic stability, bioavailability, and interactions with glycan-binding proteins. researchgate.netresearchgate.net
Introduction of Modifications for Research Probes
Introducing specific modifications into this compound structures can yield valuable research probes for studying glycan-protein interactions, cellular localization, and metabolic pathways. researchgate.net Common modifications include the incorporation of reporter tags (e.g., fluorescent labels, biotin) or isotopes (e.g., deuterium (B1214612), tritium) for detection and tracking. researchgate.net
Chemical synthesis provides the flexibility to introduce these modifications at specific positions within the glycan structure. researchgate.net For instance, deuterium labeling can be used in mass spectrometry-based studies to examine the metabolic fate and distribution of this compound glycans or their analogues. researchgate.net The development of synthetic methods that allow for site-specific modifications is an ongoing area of research. researchgate.netresearchgate.net
Synthesis of Glycomimetics and Conformationally Restricted Analogues
Glycomimetics are compounds that mimic the structure and/or biological function of carbohydrates but often possess improved pharmacological properties, such as enhanced enzymatic stability and bioavailability. researchgate.netresearchgate.netgoogle.comcore.ac.uk The synthesis of this compound glycomimetics aims to create molecules that can modulate biological processes involving this compound recognition, potentially serving as inhibitors or agonists. researchgate.netcore.ac.uk
Various strategies are employed for the synthesis of glycomimetics, including modifications of the sugar ring, replacement of the glycosidic bond with non-hydrolyzable linkers, or the design of entirely non-carbohydrate scaffolds that present similar epitopes. researchgate.netgoogle.comcore.ac.uk Conformationally restricted analogues are designed to lock the glycomimetic into a specific conformation that is believed to be the biologically active one, potentially leading to increased affinity and selectivity for target proteins. researchgate.net
Research in this area involves the rational design of glycomimetics based on the known interactions of this compound with binding partners, followed by their chemical synthesis and biological evaluation. researchgate.netgoogle.comnih.gov
Solid-Phase Glycan Synthesis Methodologies
Solid-phase synthesis offers a powerful approach for the automated and efficient assembly of oligosaccharides, including this compound glycans. mizutanifdn.or.jprsc.org In this methodology, the growing glycan chain is attached to an insoluble solid support, allowing for facile removal of excess reagents and byproducts by washing steps. rsc.org
The process typically involves the iterative coupling of activated monosaccharide building blocks to the solid-phase-bound acceptor. sci-hub.sersc.org Key aspects of solid-phase glycan synthesis include the choice of solid support, the linker attaching the glycan to the support, appropriate glycosyl donors, and protecting group strategies. rsc.org Polystyrene resins, such as Merrifield resin, are commonly used solid supports due to their stability and compatibility with various solvents. rsc.org Linkers are designed to be stable during synthesis but cleavable at the end to release the desired glycan. rsc.org
While automated solid-phase synthesis has been successfully applied to various glycan structures, the synthesis of complex branched glycans like this compound can still present challenges, particularly in achieving high yields and stereoselectivity for each glycosidic linkage. sci-hub.sersc.org However, advancements in building block design, linker technology, and automation are continuously improving the efficiency and scope of solid-phase glycan synthesis. rsc.org Chemoenzymatic strategies can also be adapted for solid-phase synthesis, combining the benefits of enzymatic steps with the advantages of a solid support. frontiersin.org
Research Applications and Tools Utilizing Core Type 4 Structures
Core Type 4 as a Tool in Glycobiology Research
This compound glycans and structures containing the this compound motif serve as valuable tools in glycobiology research, enabling the investigation of glycan biosynthesis, recognition, and function.
Use as Substrates for Glycosyltransferase Activity Assays
Glycosyltransferases are enzymes responsible for synthesizing glycans by transferring sugar residues from activated donor substrates to acceptor molecules concordia.caresearchgate.net. Studying the activity and specificity of these enzymes is crucial for understanding glycan biosynthesis pathways. This compound structures, or synthetic mimetics containing the this compound branching pattern, can be utilized as acceptor substrates in in vitro glycosyltransferase activity assays. These assays typically involve incubating the glycosyltransferase enzyme with a this compound substrate and an activated sugar donor. The resulting glycosylation product can then be detected and quantified using various analytical techniques, such as chromatography or mass spectrometry researchgate.netnih.gov. While the search results did not provide specific examples of this compound being used as a substrate for C4GnT1 assays, the principle of using defined glycan structures as substrates for glycosyltransferases is well-established in glycobiology research concordia.caresearchgate.netnih.govoup.com. For instance, assays for other glycosyltransferases utilize specific glycan acceptors to measure enzyme activity researchgate.netnih.govscholaris.ca.
Probes for Identifying and Characterizing Glycan-Binding Proteins
Glycan-binding proteins (GBPs), including lectins, antibodies, and other proteins with carbohydrate-binding modules, play critical roles in numerous biological processes, such as cell-cell recognition, immune responses, and host-pathogen interactions longdom.orgukri.orgnih.govneb.cnnih.govlongdom.org. Identifying and characterizing the glycan specificities of these proteins is essential for elucidating their biological functions. This compound structures, often presented as part of larger glycoconjugates or on synthetic probes, can be used to probe the binding preferences of GBPs nih.govfrontiersin.orgmdpi.comacs.org.
Research has demonstrated that certain GBPs exhibit binding to this compound structures. For example, studies using glycan microarrays have shown that the rotavirus P gifu-u.ac.jp VP8* protein, a viral GBP, predominantly binds to mucin core structures, including Core 2 and Core 4 oup.com. This indicates that this compound can serve as a recognition epitope for specific proteins involved in biological interactions. By using this compound probes in techniques like glycan arrays, researchers can identify novel GBPs that interact with this structure and characterize the affinity and specificity of these interactions nih.govfrontiersin.orgacs.orgaspariaglycomics.com.
Applications in Glycan Array Development and Screening
Glycan arrays are high-throughput tools that allow for the simultaneous screening of the binding interactions between a large panel of glycans and a GBP or a complex biological sample longdom.orgfrontiersin.orgaspariaglycomics.comresearchgate.netoup.com. These arrays consist of diverse glycan structures immobilized on a solid surface. This compound glycans, including modified or extended versions, are frequently included in glycan array libraries to study their interactions with proteins and other molecules acs.orgoup.comresearchgate.netoup.comoup.com.
The inclusion of this compound in glycan arrays facilitates the identification of GBPs with specificity for this core structure and allows for comparative analysis of binding preferences across different glycan types acs.orgoup.com. This is particularly valuable when studying the roles of O-linked glycans in various biological contexts, such as immune recognition or pathogen binding ukri.orglongdom.orgmdpi.com. Glycan array technology, incorporating this compound and other glycan structures, has become a standard method for high-throughput analysis of protein-glycan binding events longdom.orgoup.com.
This compound in Glycoengineering and Synthetic Biology
Glycoengineering and synthetic biology approaches aim to manipulate cellular glycosylation pathways or create novel systems for producing defined glycan structures and glycoconjugates oup.comnih.govresearchgate.netnih.gov. This compound structures are relevant in these fields for constructing specific glycoconjugates and engineering cell surfaces with desired glycan expression profiles.
Construction of Glycoconjugates for Studying Biological Roles
Glycoconjugates, such as glycoproteins and glycolipids, are molecules where glycans are covalently linked to proteins or lipids longdom.orgneb.cn. These molecules are involved in a wide array of biological functions longdom.orgnih.govresearchgate.net. Constructing glycoconjugates containing this compound is valuable for investigating the specific biological roles mediated by this structure. Synthetic biology and glycoengineering techniques allow for the controlled synthesis of glycoconjugates with defined glycan structures, including those featuring this compound nih.govresearchgate.netnih.gov.
By creating glycoconjugates with this compound, researchers can study their interactions with other biomolecules, their localization within cells or tissues, and their effects on cellular processes longdom.org. For instance, constructing mucin-type fusion proteins carrying specific O-glycan core chains, such as this compound, can be used as probes to define the in vivo specificity of glycosyltransferases or to study interactions with GBPs mdpi.com. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, is a powerful approach for creating complex glycans and glycoconjugates with defined structures researchgate.net.
Engineering Cell Surfaces with Specific Glycan Expression
The glycans displayed on the cell surface, collectively known as the glycocalyx, play crucial roles in cell-cell communication, adhesion, and interaction with the extracellular environment gifu-u.ac.jpoup.comresearchgate.net. Engineering cell surfaces to display specific glycan structures, including this compound, can provide insights into their functional significance and enable the development of cells with tailored properties oup.comresearchgate.net.
Genetic manipulation of glycosyltransferase expression is one approach to alter cell surface glycosylation oup.com. Since C4GnT1 is responsible for the formation of this compound, controlling its expression level or activity can influence the abundance of this compound-based structures on the cell surface. Additionally, synthetic approaches, such as metabolic oligosaccharide engineering or the use of synthetic glycolipids, can be employed to introduce specific glycan structures onto the cell surface oup.com. While direct examples of engineering cell surfaces specifically with this compound were not extensively detailed in the search results, the broader concept of manipulating cell surface glycosylation using glycoengineering tools is well-established oup.comresearchgate.net. This allows researchers to investigate the impact of this compound expression on cellular behavior, such as adhesion, migration, or interactions with pathogens or immune cells creative-proteomics.comukri.org.
Advanced Glycomic Studies Involving this compound Quantification and Profiling
Advanced glycomic studies play a crucial role in understanding the complex biological functions of glycans, including the O-glycan this compound structure. Glycomic profiling and quantification techniques enable researchers to identify, characterize, and measure the abundance of this compound in various biological samples, providing insights into its involvement in physiological and pathological processes. These studies often employ sophisticated analytical methods such as mass spectrometry (MS) and liquid chromatography (LC) creative-proteomics.comcreative-proteomics.comnih.govnih.govnih.govnih.gov.
This compound is a branched O-glycan structure defined by the addition of two N-acetylglucosamine (GlcNAc) residues to a terminal N-acetylgalactosamine (GalNAc) linked to a serine or threonine residue of a protein, specifically with the structure GlcNAcβ1-3(GlcNAcβ1-6)GalNAcα-Ser/Thr nih.govcreative-proteomics.comsussex-research.comwikipedia.org. While Core type 1 and Core type 2 are generally more abundant, this compound is found in significant quantities in specific tissues, particularly in secreted mucins from the bronchi, colon, and salivary glands nih.govnih.gov. Its biosynthesis is linked to the activity of glycosyltransferases, including those involved in extending Core type 3 structures wikipedia.orgnih.gov.
Quantitative glycomics approaches are essential for determining the relative or absolute abundance of this compound in different biological states. Techniques such as LC-MS are commonly used for this purpose, often involving the release of glycans from glycoproteins, their derivatization, and subsequent separation and detection creative-proteomics.comnih.govrsc.org. Stable isotopic labeling can also be employed for relative quantification, allowing for comparative analysis between different samples nih.govrsc.org.
Detailed research findings highlight the altered expression of this compound in certain disease contexts. For instance, studies on prostate cancer cells have investigated the expression levels of various O-glycans, including this compound. Research utilizing a saccharide primer method coupled with LC-MS analysis in multiple reaction monitoring (MRM) mode revealed differences in the expression of Core type 2/4-type O-glycans between LNCaP cells and castration-resistant prostate cancer (CRPC) cells glycoforum.gr.jp. Notably, the expression of this compound O-glycans was found to be significantly increased in CRPC cells glycoforum.gr.jp. This suggests a potential association between elevated this compound levels and the progression or characteristics of castration-resistant prostate cancer.
The enzyme Core 2/4 β1-6 N-acetylglucosaminyltransferase (GCNT3) has been implicated in the synthesis of this compound glycoforum.gr.jp. Functional analysis of GCNT3 in CRPC cells has provided further insights. Knockdown of GCNT3 in LNKO24 cells, a CRPC cell line, demonstrated a significant increase in cell migration while significantly decreasing cell proliferation glycoforum.gr.jp. These findings suggest a complex role for this compound synthesis, mediated by enzymes like GCNT3, in influencing cellular behaviors relevant to cancer progression glycoforum.gr.jp.
Another study focusing on cervical mucus O-glycans in sheep breeds with differing fertility rates identified this compound glycan (GlcNAcβ1–3[GlcNAcβ1–6]GalNAc) as being more abundant in a low-fertility breed (Suffolk) compared to a high-fertility breed (Norwegian White Sheep) nih.gov. Furthermore, this study found a negative correlation between the abundance of this compound glycans and mucus viscosity nih.gov. This research indicates a potential role for this compound in influencing the biophysical properties of cervical mucus, which are critical for sperm transport and fertility nih.gov.
These studies underscore the importance of quantitative glycomics in unraveling the biological significance of this compound structures. By quantifying and profiling this compound in different biological samples and states, researchers can gain a deeper understanding of its involvement in health and disease.
Data Tables
Below are interactive data tables illustrating findings from research studies involving the quantification and profiling of this compound.
Table 1: Relative Abundance of this compound O-Glycans in Prostate Cancer Cells
| Cell Line | This compound Relative Abundance |
| LNCaP | Low |
| CRPC Cells | Significantly Increased |
Table 2: Abundance of this compound Glycan in Cervical Mucus of Different Sheep Breeds
| Sheep Breed | Fertility Rate | This compound Glycan Abundance |
| Suffolk | Low | Higher |
| Norwegian White Sheep (NWS) | High | Lower |
Comparative and Evolutionary Aspects of Core Type 4 Glycans
Cross-Species Distribution and Conservation of Core Type 4 Structures
This compound O-glycans are among the common core structures identified in mammalian glycoproteins creative-proteomics.comfrontiersin.org. While Core 1 and Core 2 are the most prevalent in mammals, this compound contributes to the diversity of O-glycans creative-proteomics.comfrontiersin.org. The presence of Core 1, 2, and 4 structures has been noted in studies characterizing glycan moieties of glycosphingolipids produced by bacterial fermentation, indicating their occurrence beyond mammals, at least in the context of bacterial production systems oup.com.
While comprehensive data on the precise distribution of this compound across all biological kingdoms is still developing, the enzymes responsible for initiating O-glycosylation (polypeptide GalNAc-transferases) have homologs throughout the animal kingdom nih.govnih.gov. The core structures themselves tend to be more conserved among various taxa compared to the outer glycan sequences ucsd.edu. However, significant variations can still be observed in divergent clades ucsd.edu.
Research on other glycan types, such as N-glycans, indicates that while the core biosynthetic pathway can be conserved in organisms like C. elegans and D. melanogaster, the resulting structures may be simpler than in mammals annualreviews.org. This suggests a potential for variation in the prevalence and extension of core structures like this compound across different species.
Evolutionary Divergence in Biosynthetic Pathways
The biosynthesis of this compound O-glycans begins with the attachment of GalNAc to a serine or threonine residue on a protein, forming the Tn antigen creative-proteomics.commdpi.com. This compound is then formed by the addition of a second GlcNAc to a Core 3 structure lubio.chwikipedia.org. Core 3 is formed by the addition of a GlcNAc to the initial GalNAc (Tn antigen) via a β1-3 linkage, catalyzed by Core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT1) creative-proteomics.comlubio.chwikipedia.org. Core 4 is then formed by the addition of a GlcNAc in a β1-6 linkage to the GalNAc of the Core 3 structure, a reaction mediated by β1,6-N-acetylglucosaminyltransferase (GCNT) enzymes, such as GCNT1 and/or GCNT3, which can function in both Core 2 and Core 4 branch formation mdpi.comnih.gov.
The evolutionary divergence in O-glycan biosynthesis pathways is evident in the diversity of glycosyltransferases across species ucsd.edu. While the initial step catalyzed by polypeptide GalNAc-transferases has homologs throughout the animal kingdom, the specific enzymes responsible for forming the various core structures and their subsequent extensions can differ nih.govnih.gov. The presence of multiple isoforms of glycosyltransferases with varying substrate specificities contributes to the structural diversity of O-glycans observed across different organisms and even within different cell types of the same organism lubio.chnih.gov.
Studies on the evolution of other glycosylation systems, such as bacterial O-linked glycosylation in Neisseria species, have shown that genetic interactions and the presence or absence of specific glycosyltransferase genes can significantly shape glycan composition and diversity pnas.orgasm.org. This highlights how the evolution of biosynthetic pathways, through gene duplication, loss, or changes in expression, drives the divergence of glycan structures like this compound across different lineages.
Functional Homologues and Analogues Across Biological Kingdoms
While the specific this compound structure might be more characteristic of certain clades, particularly mammals, the functions associated with O-linked glycans, such as involvement in cellular adhesion, signaling, and immune recognition, are broadly conserved across biological kingdoms creative-proteomics.comlubio.choup.com. Functional homologues or analogues of this compound structures might exist in other organisms in the form of different glycan structures that fulfill similar biological roles.
For instance, in plants, O-glycosylation occurs, but the core structures differ from the GalNAc-based cores found in animals, involving arabinose O-linked to hydroxyproline (B1673980) and galactose O-linked to serine and threonine nih.gov. Despite these structural differences, plant O-glycans also contribute to cell wall structure and signaling, serving analogous functions to animal O-glycans in maintaining cellular integrity and mediating interactions.
In bacteria, protein glycosylation systems exist, including O-linked glycosylation, but the glycan structures and the enzymes involved can be remarkably diverse and distinct from eukaryotic systems asm.orgnih.gov. However, bacterial glycans also play crucial roles in processes like adhesion, immune evasion, and host-pathogen interactions, functionally analogous to roles played by O-glycans in animals asm.org.
The concept of functional convergence in glycans suggests that different evolutionary lineages have developed distinct glycan structures and biosynthetic pathways to achieve similar biological outcomes. While a direct structural homologue of this compound may not be universally present, the functional requirements met by this compound in mammalian systems, such as contributing to the structural diversity of mucins or providing binding sites for lectins involved in cell interactions, are likely addressed by different, yet functionally analogous, glycan structures in other biological kingdoms. The rapid evolution of glycan recognition receptors, such as lectins, also suggests an ongoing evolutionary interplay where changes in glycan structures are met with the evolution of proteins that can recognize them, regardless of the specific structural details across different taxa biorxiv.orgoup.com.
This compound is a specific O-linked glycan structure. O-linked glycans are attached to the hydroxyl group of serine or threonine residues in proteins. lubio.chcreative-proteomics.comwikipedia.org The biosynthesis of O-glycans begins with the attachment of N-acetylgalactosamine (GalNAc) to a serine or threonine residue. creative-proteomics.comwikipedia.orgnih.gov this compound is formed by the addition of a second N-acetylglucosamine (GlcNAc) residue to a Core 3 structure. lubio.chwikipedia.org The Core 3 structure is GlcNAcβ1-3GalNAc, where GalNAc is linked to the protein. lubio.chcreative-proteomics.comwikipedia.org this compound is thus GlcNAcβ1-3(GlcNAcβ1-6)GalNAc, where the GalNAc is linked to the protein. wikipedia.orgsussex-research.com Core 4 O-glycans are considered minor core structures compared to Core 1 and Core 2, but they have distinct roles in cellular processes. creative-proteomics.com
Here are some future directions and emerging research areas focusing on this compound:
Future Directions and Emerging Research Areas
Integration of Glycomics Data with Other Omics Technologies (e.g., Proteomics, Genomics) To fully understand the biological roles of Core type 4, it is crucial to integrate glycomics data with information from other omics technologies. Glycosylation is a post-translational modification influenced by genetic factors, protein expression levels, and metabolic pathways.europa.euunizg.hrIntegrating glycomics with genomics, transcriptomics, and proteomics can provide a more comprehensive picture of how glycan structures are regulated and how they impact cellular function.unizg.hrglycoforum.gr.jpscilifelab.seoup.comProteogenomics, which combines proteomics with genomic and transcriptomic information, is a rapidly developing field that can help identify novel protein coding regions and variant proteins, and evaluate the impact of genomic changes on the proteome and glycosylation patterns.scilifelab.seMass spectrometry-based glycoproteomics allows for the identification and quantification of glycosylation sites on specific proteins, providing insights into which proteins carry this compound structures.scilifelab.seFuture research will focus on developing integrated analysis approaches, including network-based methods and the integration of bulk and single-cell omics profiles, to unravel the complex interplay between glycans and other biological molecules.glycoforum.gr.jp
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Galactose (Gal) | 439357 wikipedia.orgguidetopharmacology.orgwikipedia.org |
| N-acetylglucosamine (GlcNAc) | 24139 senescence.info, 439174 mdpi.com, 1738118 nih.gov |
| N-acetylgalactosamine (GalNAc) | 193005 creative-proteomics.com (Note: PubChem CID for alpha-D-GalNAc) |
| Core 4 Glycan Structure | 156658 expasy.org (CHEBI ID, cross-referenced in PubChem/GlyConnect) |
Interactive Data Table
Based on the provided search results, there isn't specific quantitative data on this compound glycan abundance or changes in different conditions that would be suitable for a detailed interactive data table in this context focusing solely on future directions. The information is primarily descriptive of research areas and techniques.
However, we can represent the monosaccharide composition of the this compound structure based on the search results.
| Monosaccharide | Quantity in this compound |
| N-acetylgalactosamine (GalNAc) | 1 |
| N-acetylglucosamine (GlcNAc) | 2 |
This table illustrates the basic monosaccharide components of the this compound core structure itself, as described in the search results.
Q & A
Basic: How to formulate a focused research question for Core Type 4 studies?
Methodological Answer:
A well-structured research question for this compound should follow the P-E/I-C-O framework :
- Population (P): Define the specific group or system under study (e.g., biological models, chemical interactions).
- Exposure/Intervention (E/I): Specify the experimental manipulation (e.g., dosage, environmental conditions).
- Comparison (C): Identify control groups or baseline conditions.
- Outcome (O): Clarify measurable endpoints (e.g., efficacy, stability, mechanistic pathways).
Use "shell tables" to outline variables and ensure feasibility . Avoid overly broad questions (e.g., "What is this compound?") and instead focus on testable hypotheses, such as: "How does varying temperature (E/I) affect the catalytic efficiency (O) of this compound in aqueous solutions (P) compared to organic solvents (C)?" Refine the question iteratively with peer feedback to ensure clarity and alignment with existing literature gaps .
Advanced: How to resolve contradictions in experimental data related to this compound?
Methodological Answer:
Data contradictions often arise from methodological variability (e.g., instrumentation, sample preparation). To address this:
Triangulation: Cross-validate results using multiple techniques (e.g., spectroscopy, computational modeling) .
Sensitivity Analysis: Test how minor changes in experimental parameters (e.g., pH, concentration) impact outcomes .
Replication: Repeat experiments under identical conditions, documenting protocols in detail to enable reproducibility .
Contextual Benchmarking: Compare findings with prior studies and consult interdisciplinary experts to identify overlooked variables (e.g., environmental factors in catalytic studies) .
For example, conflicting reports on this compound’s thermal stability might require re-evaluating heating rates or sample purity thresholds .
Basic: What experimental design principles ensure validity in this compound research?
Methodological Answer:
Key principles include:
- Control Groups: Use inert analogs or untreated samples to isolate this compound’s effects .
- Randomization: Assign experimental conditions randomly to mitigate bias (e.g., in biological assays) .
- Blinding: Mask researchers to treatment groups during data collection/analysis .
- Power Analysis: Calculate sample sizes to ensure statistical significance, especially for rare or unstable compounds .
For reproducibility, document all protocols (e.g., synthesis steps, instrumentation settings) in supplementary materials .
Advanced: How can theoretical models enhance hypothesis generation in this compound research?
Methodological Answer:
Theoretical frameworks (e.g., quantum mechanics for reaction pathways, thermodynamic models for stability) guide hypothesis formulation by:
Predicting Outcomes: Use computational tools (DFT, MD simulations) to simulate this compound’s behavior under hypothetical conditions .
Identifying Knowledge Gaps: Contrast empirical data with model predictions to highlight unexplored variables (e.g., kinetic vs. thermodynamic control in synthesis) .
Interdisciplinary Integration: Combine models from chemistry, materials science, and biology to explain multifunctional properties (e.g., catalytic and optical behaviors) .
For example, a mismatch between predicted and observed catalytic activity could prompt re-evaluation of solvent effects or intermediate species .
Basic: What are effective strategies for conducting a literature review on this compound?
Methodological Answer:
- Systematic Searches: Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT industrial") .
- Thematic Coding: Categorize studies by methodology, outcomes, and limitations (e.g., "spectroscopic characterization," "toxicity assays") .
- Gap Analysis: Identify understudied areas (e.g., long-term stability, ecological impact) using tools like SWOT (Strengths, Weaknesses, Opportunities, Threats) .
- Citation Tracking: Follow seminal papers’ references and citing articles to map intellectual trends .
Avoid relying on single-source platforms (e.g., commercial databases) to minimize bias .
Advanced: How to design longitudinal studies to assess this compound’s long-term effects?
Methodological Answer:
Longitudinal studies require:
Baseline Data: Establish initial metrics (e.g., structural integrity, bioactivity) under controlled conditions .
Temporal Sampling: Collect data at intervals (e.g., 6/12/24 months) to track degradation or cumulative effects .
Attrition Mitigation: Use redundant samples and robust storage protocols to account for material decay .
Multivariate Analysis: Employ mixed-effects models to distinguish time-dependent changes from random variability .
For example, a study on this compound’s environmental persistence might monitor leaching rates and microbial interactions over seasons .
Basic: What methodologies are recommended for primary data collection in this compound studies?
Methodological Answer:
- Quantitative: Spectroscopic analysis (NMR, XRD), kinetic assays, or computational simulations for precise measurements .
- Qualitative: Ethnographic interviews or case studies to explore stakeholder perceptions (e.g., lab safety, ethical concerns) .
- Mixed-Methods: Combine assays with surveys to correlate physicochemical properties with usability feedback (e.g., in biomedical applications) .
Ensure instruments are calibrated and validated against known standards .
Advanced: What ethical challenges arise in sharing sensitive data from this compound studies?
Methodological Answer:
- Anonymization: Remove identifiers from datasets involving human subjects or proprietary synthesis methods .
- Data Licensing: Use CC-BY or similar frameworks to clarify reuse rights while protecting intellectual property .
- Ethical Review Boards (ERBs): Submit protocols for approval, particularly for studies with environmental or health risks .
- Balanced Reporting: Disclose limitations and adverse findings to avoid selective publication bias .
For example, sharing toxicological data on this compound requires transparency about dosage thresholds and exposure routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
